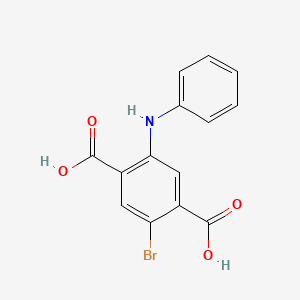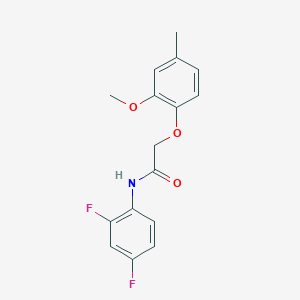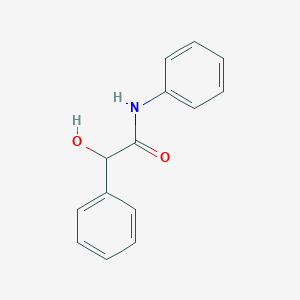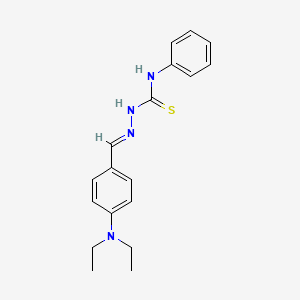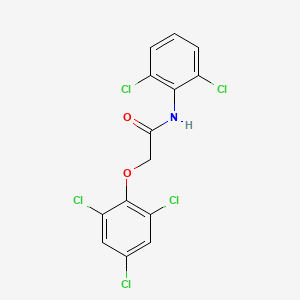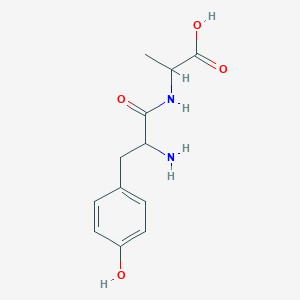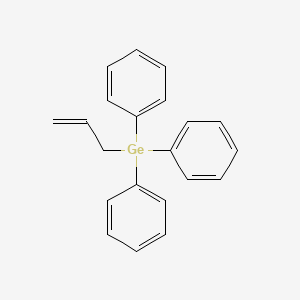
Germane, triphenyl-2-propenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyltriphenylgermane is an organogermanium compound with the chemical formula C21H20Ge It is a member of the organometallic compounds, specifically those containing germanium This compound is characterized by the presence of an allyl group (C3H5) attached to a triphenylgermane moiety (Ge(C6H5)3)
Preparation Methods
Synthetic Routes and Reaction Conditions
Allyltriphenylgermane can be synthesized through several methods. One common approach involves the reaction of triphenylgermanium chloride with allyl magnesium bromide. The reaction typically proceeds as follows:
Preparation of Allyl Magnesium Bromide: Allyl bromide is reacted with magnesium in anhydrous ether to form allyl magnesium bromide.
Reaction with Triphenylgermanium Chloride: The allyl magnesium bromide is then reacted with triphenylgermanium chloride in an inert atmosphere to yield allyltriphenylgermane.
The reaction conditions usually involve low temperatures and anhydrous solvents to prevent hydrolysis and ensure high yields.
Industrial Production Methods
While specific industrial production methods for allyltriphenylgermane are not well-documented, the synthesis generally follows the laboratory procedures with scale-up modifications. Industrial production would likely involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Allyltriphenylgermane undergoes various chemical reactions, including:
Hydrogermylation: This reaction involves the addition of germanium-hydrogen bonds to unsaturated compounds, such as alkenes and alkynes.
Oxidation: Allyltriphenylgermane can be oxidized to form germanium oxides or other oxygen-containing derivatives.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrogermylation: Typically involves the use of hydridogermanes and catalysts such as platinum or rhodium.
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Substitution: Nucleophiles such as halides or alkoxides are often used in substitution reactions.
Major Products Formed
Hydrogermylation: Produces germylated alkanes or alkenes.
Oxidation: Results in germanium oxides or hydroxides.
Substitution: Yields substituted germanium compounds with various functional groups.
Scientific Research Applications
Allyltriphenylgermane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as semiconductors and polymers, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of allyltriphenylgermane involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects through the following mechanisms:
Interaction with Enzymes: Allyltriphenylgermane can interact with enzymes, potentially inhibiting or modifying their activity.
Generation of Reactive Oxygen Species: The compound may generate reactive oxygen species, leading to oxidative stress and cell damage.
Modulation of Signaling Pathways: It can affect cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Triphenylgermanium Hydride: Similar in structure but contains a hydrogen atom instead of an allyl group.
Allyltrimethylsilane: Contains silicon instead of germanium.
Allyltributylstannane: Contains tin instead of germanium.
Uniqueness
Allyltriphenylgermane is unique due to the presence of the allyl group attached to the germanium atom, which imparts distinct chemical reactivity and potential applications compared to its silicon and tin analogs. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
CAS No. |
18689-08-2 |
|---|---|
Molecular Formula |
C21H20Ge |
Molecular Weight |
345.0 g/mol |
IUPAC Name |
triphenyl(prop-2-enyl)germane |
InChI |
InChI=1S/C21H20Ge/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17H,1,18H2 |
InChI Key |
OCYWVANHJJNAKH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



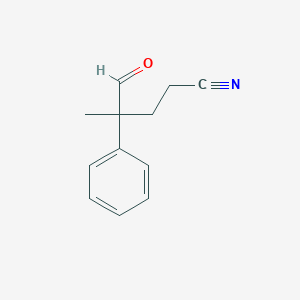
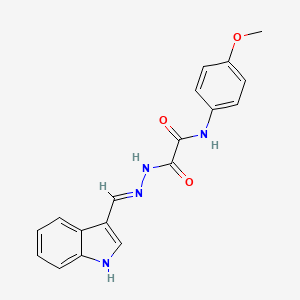
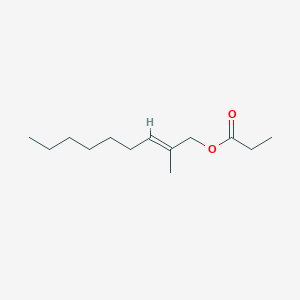
![2,11-Dichloro-5,11-dihydro-5-methyl-6H-dibenz[b,e]azepin-6-one](/img/structure/B11954844.png)

